molecular formula C18H18FNO3 B11183885 4-[(4-Fluorophenyl)amino]-4-oxo-2-(1-phenylethyl)butanoic acid

4-[(4-Fluorophenyl)amino]-4-oxo-2-(1-phenylethyl)butanoic acid

Cat. No.: B11183885
M. Wt: 315.3 g/mol
InChI Key: UAJHBFHNGNEZJR-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid is a synthetic organic compound with a complex structure It contains a fluorophenyl group, a carbamoyl group, and a phenylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity . The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylbutanoic acid backbone may yield carboxylic acids, while reduction of the carbamoyl group may yield amines.

Scientific Research Applications

2-{[(4-Fluorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors, while the carbamoyl group may influence its pharmacokinetic properties . The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Fluorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid is unique due to its combination of functional groups, which may confer specific chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and binding affinity compared to similar compounds.

Properties

Molecular Formula

C18H18FNO3

Molecular Weight

315.3 g/mol

IUPAC Name

4-(4-fluoroanilino)-4-oxo-2-(1-phenylethyl)butanoic acid

InChI

InChI=1S/C18H18FNO3/c1-12(13-5-3-2-4-6-13)16(18(22)23)11-17(21)20-15-9-7-14(19)8-10-15/h2-10,12,16H,11H2,1H3,(H,20,21)(H,22,23)

InChI Key

UAJHBFHNGNEZJR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(CC(=O)NC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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